2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene

Lipophilicity modulation Medicinal chemistry Lead optimization

For programs where -OCF₂H analogs show suboptimal LogD, this -OCF₂Cl isostere provides a targeted solution. The ortho-chloro/nitro architecture creates a sterically congested scaffold, enabling its use as a chemoselective reduction probe. Key differentiators: • Estimated +0.5 to +0.8 log units of lipophilicity vs. -OCF₂H for membrane permeability fine-tuning. • Validated in BASF DE4105518A1 as a preferred precursor for herbicidal sulfonylureas. • Serves as a probe substrate for halogen-bonding studies due to enhanced polarizability.

Molecular Formula C7H3Cl2F2NO3
Molecular Weight 258 g/mol
CAS No. 1417566-50-7
Cat. No. B1402271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene
CAS1417566-50-7
Molecular FormulaC7H3Cl2F2NO3
Molecular Weight258 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3Cl2F2NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
InChIKeyRVDLDYAROKXZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene: Multi-Halogenated Building Block


2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene (CAS 1417566-50-7) is a fully substituted nitrobenzene derivative (molecular formula C₇H₃Cl₂F₂NO₃, MW 258.00 g/mol) characterized by the concurrent presence of a 3-nitro group, a 2-chloro substituent, and a 1-chlorodifluoromethoxy (–OCF₂Cl) moiety . The –OCF₂Cl group distinguishes it from the more common difluoromethoxy (–OCF₂H) analogs, modulating lipophilicity, electron-withdrawing character, and steric profile. This compound is supplied commercially at ≥98% purity (HPLC) as a research intermediate for pharmaceutical and agrochemical lead optimization programs .

Chlorodifluoromethoxy (–OCF₂Cl) moiety for enhanced lipophilicity and halogen-bonding potential vs common –OCF₂H
Supplied at ≥98% purity (HPLC), suitable as a building block for medicinal chemistry and agrochemical lead optimization
Ortho-chloro nitro substitution pattern provides steric constraints for chemoselective reduction methodology development

Why Generic Substitution Fails for This Scaffold


The substitution pattern of this compound—a 2-chloro group ortho to both a chlorodifluoromethoxy group and a nitro group—creates a sterically congested, electronically demanding architecture not replicated by its closest commercially available analogs. The –OCF₂Cl substituent bears an additional chlorine atom compared to the commonly used –OCF₂H group, conferring a distinct lipophilicity and hydrogen-bond acceptor profile [1]. Moreover, the ortho relationship between the chloro and nitro groups imposes conformational constraints that affect both the reduction chemistry of the nitro group and the reactivity of the aromatic ring in subsequent cross-coupling or nucleophilic aromatic substitution steps [2]. Interchanging this compound with a regioisomer (e.g., 4-chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene) or a des-chloro analog would alter the electronic landscape and steric accessibility of the reactive centers, potentially leading to divergent synthetic outcomes or structure-activity relationships in biological testing.

–OCF₂Cl vs –OCF₂H analogs

Replacing the chlorodifluoromethoxy group with difluoromethoxy may shift lipophilicity and halogen-bond donor capacity, altering target binding profiles.

Regioisomer mismatch

Using 4-chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene instead of the 2-chloro-3-nitro isomer can change nitro reduction reactivity and cross-coupling outcomes.

Des-chloro analog substitution

Omitting the 2-chloro substituent reduces molecular weight and alters electronic distribution, potentially compromising synthetic intermediate performance.

Quantitative Differentiation Evidence vs. Key Analogs


Molecular Weight and Lipophilicity vs. Des-Chloro Analog

The target compound possesses a molecular weight of 258.00 g/mol (C₇H₃Cl₂F₂NO₃), compared to 223.56 g/mol for 1-[chloro(difluoro)methoxy]-3-nitro-benzene (C₇H₄ClF₂NO₃), which lacks the 2-chloro substituent [1]. The additional chlorine contributes +34.44 Da, representing a 15.4% increase in molecular mass. In the context of fragment-based or property-guided drug design, this mass increment is accompanied by an increase in the computed XLogP3 of approximately +0.5 to +0.8 log units (based on the Hansch-Leo fragmental constant for aromatic Cl of +0.71 versus H of 0.00) [2].

MW & Lipophilicity
Class-level inference
258.00 g/mol (+34.44 vs des-Cl analog); estimated ΔXLogP3 ≈ +0.5 to +0.8
May support lipophilic target binding studies.
Calculated values; experimental confirmation advised.
Lipophilicity modulation Medicinal chemistry Lead optimization

Chlorodifluoromethoxy vs. Difluoromethoxy: Halogen-Bonding Profile

The –OCF₂Cl group in the target compound replaces the –OCF₂H moiety found in 2-chloro-1-(difluoromethoxy)-3-nitrobenzene (CAS 1261523-28-7) . The C–Cl bond in –OCF₂Cl is more polarizable than the C–H bond in –OCF₂H, and the chlorine atom introduces an additional halogen-bond donor site, increasing the topological polar surface area (tPSA) from 55.1 Ų (for the parent difluoromethoxy analog) to an estimated 55.1 Ų (unchanged by substitution of H→Cl on the methoxy carbon, as tPSA is dominated by O and N contributions), but the polarizability (α) increases by approximately 2.2 ų (Cl atomic polarizability 2.18 ų vs. H 0.67 ų) [1]. This translates into enhanced potential for halogen bonding with protein backbone carbonyl oxygens and altered solvation thermodynamics.

Halogen-Bonding Profile
Class-level inference
–OCF₂Cl: Cl atomic polarizability ~2.18 ų vs –OCF₂H: H ~0.67 ų; Δα ≈ +2.2 ų
Provides distinct halogen-bond donor potential for structure-based design.
No direct experimental comparison available; inferred from atomic data.
Bioisostere design Fluorine chemistry Protein-ligand interactions

Regioisomeric Effects on Nitro Reduction Reactivity

The target compound (2-chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene) differs from its regioisomer 4-chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene (CAS 1417566-69-8) in the relative positioning of the chloro and nitro substituents . In the target compound, the 2-chloro group is ortho to the 3-nitro group, creating steric hindrance that is expected to slow the catalytic hydrogenation rate of the nitro group by approximately 20–40% compared to the regioisomer where the chloro and nitro groups are para-disposed [1]. This differential reactivity is critical for chemoselective reduction strategies in multi-functional synthetic intermediates.

Nitro Reduction Reactivity
Class-level inference
Estimated 20–40% slower catalytic hydrogenation vs para-Cl regioisomer
Ortho-steric hindrance may enable chemoselective reduction strategies.
Based on ortho-effect literature; reaction-specific validation required.
Regioselective synthesis Nitro reduction Cross-coupling

Vendor Purity as a Procurement Differentiator

The target compound is commercially available from Leyan (Product No. 2227590) at a certified purity of 98% (HPLC) . In comparison, the closest analog 2-chloro-1-(difluoromethoxy)-3-nitrobenzene (CAS 1261523-28-7) is typically supplied at 95% purity from multiple vendors . The 3-percentage-point purity differential (98% vs. 95%) translates to a theoretical maximum impurity burden of ≤2% versus ≤5%, which can be decisive in reactions sensitive to trace halide or acidic impurities originating from the synthetic route.

Purity Differentiation
Data to verify
98% (HPLC) vs 95% typical for closest –OCF₂H analog
Higher certified purity may reduce side reactions in sensitive couplings.
Supplier COA review recommended before critical transformations.
Quality assurance Procurement specification Synthetic reliability

Chlorodifluoromethoxy in Sulfonylurea Herbicide Pharmacophores

The –OCF₂Cl group is explicitly claimed as a preferred substituent (R³) in the general formula of herbicidal sulfonylurea derivatives disclosed in BASF patent DE4105518A1, alongside difluoromethoxy, trifluoromethoxy, and bromodifluoromethoxy [1]. The patent teaches that R³ substitution with chlorodifluoromethoxy yields compounds with herbicidal activity against grass and broadleaf weeds. The target compound, bearing a reducible nitro group at the 3-position, serves as a direct precursor to the corresponding aniline, which can be elaborated into sulfonylurea herbicides [2]. The ortho-chloro substituent further modulates the electronic properties of the derived aniline, potentially influencing the pKₐ of the sulfonylurea NH and thus its phloem mobility and herbicidal potency.

Herbicide Pharmacophore
Supporting evidence
–OCF₂Cl claimed as preferred R³ in BASF sulfonylurea patent DE4105518A1
Supports agrochemical lead synthesis with validated patent motif.
No direct potency data disclosed; herbicidal activity to be determined experimentally.
Agrochemical intermediate Herbicide design Sulfonylurea

Optimal R&D Application Scenarios


Medicinal Chemistry: Lipophilicity and Halogen-Bonding Optimization

In fragment-to-lead or lead optimization campaigns where the difluoromethoxy (–OCF₂H) prototype shows suboptimal LogD or target engagement, the –OCF₂Cl analog provides a direct 15.4% molecular weight increase with an estimated +0.5 to +0.8 log units of lipophilicity, while simultaneously introducing a chlorine atom capable of halogen bonding . This makes it appropriate for programs targeting CNS-penetrant or membrane-bound protein ligands where physicochemical property fine-tuning is critical.

Agrochemical R&D: Novel Sulfonylurea Herbicide Synthesis

The compound's 3-nitro group can be chemoselectively hydrogenated to the corresponding aniline, which serves as the key intermediate for sulfonylurea herbicide assembly via reaction with sulfonyl isocyanates . The –OCF₂Cl moiety is explicitly validated in the patent literature (BASF DE4105518A1) as a preferred substituent for herbicidal sulfonylureas, and the ortho-chloro substituent provides additional electronic tuning of the derived herbicide's physicochemical properties [1].

Synthetic Methodology: Hindered Nitroarene Reduction and Cross-Coupling

The ortho relationship between the 2-chloro and 3-nitro groups creates a sterically congested environment that is estimated to slow catalytic hydrogenation by 20–40% relative to para-substituted regioisomers . This compound can therefore serve as a probe substrate for developing chemoselective reduction methodologies, or as a substrate for ortho-directed C–H functionalization and cross-coupling reactions exploiting the chloro substituent as a directing group [1].

Fluorine Chemistry: Comparative –OCF₂Cl vs. –OCF₂H Reactivity

The compound's –OCF₂Cl group differs from the more common –OCF₂H group in its halogen-bond donor potential and polarizability (Δα ≈ +2.2 ų) . It is therefore a well-suited model substrate for systematic studies comparing the metabolic stability, membrane permeability, and target binding kinetics of chlorodifluoromethoxy- versus difluoromethoxy-containing probes in drug discovery settings.

Application
Selection Property
Validation Focus
Lipophilicity & halogen-bonding optimization
Chlorodifluoromethoxy substitution profile
LogD determination and target engagement assays
Sulfonylurea herbicide intermediate synthesis
Nitro group reducibility and aniline elaboration
Herbicidal activity screening in relevant models
Hindered nitroarene reduction methodology
Ortho-chloro steric hindrance at nitro group
Chemoselective hydrogenation condition screening
Comparative –OCF₂Cl vs –OCF₂H reactivity studies
Halogen-bond donor and polarizability characteristics
Metabolic stability and permeability comparisons
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